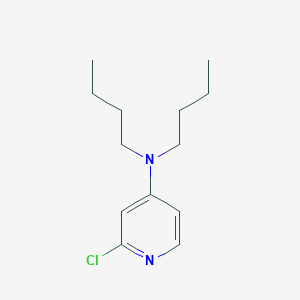

N,N-dibutyl-2-chloropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1602008-01-4 |

|---|---|

Molecular Formula |

C13H21ClN2 |

Molecular Weight |

240.77 g/mol |

IUPAC Name |

N,N-dibutyl-2-chloropyridin-4-amine |

InChI |

InChI=1S/C13H21ClN2/c1-3-5-9-16(10-6-4-2)12-7-8-15-13(14)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

CXBIMADRJYBHGN-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC(=NC=C1)Cl |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a dialkylamino group at the 4-position and a chlorine atom at the 2-position of a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-donating nature of the dibutylamino group and the reactivity of the chloro substituent govern its chemical behavior and potential for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its general reactivity profile.

Chemical Identity and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its fundamental properties can be tabulated based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Synonyms | 4-(Dibutylamino)-2-chloropyridine | - |

| CAS Number | 1602008-01-4 | [1] |

| Molecular Formula | C₁₃H₂₁ClN₂ | [1] |

| Molecular Weight | 240.77 g/mol | [1] |

| Appearance | Predicted: Colorless to yellow oil or solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents | Inferred |

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common starting material for this synthesis is 2,4-dichloropyridine. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack allows for a regioselective substitution.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of the C4-chloro group of 2,4-dichloropyridine by dibutylamine. The C2-chloro group is less reactive due to the stronger electron-withdrawing effect of the adjacent nitrogen atom, which deactivates it towards nucleophilic attack.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the amination of dichloropyridines and may require optimization.

Materials:

-

2,4-Dichloropyridine

-

Dibutylamine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq.) in DMF in a round-bottom flask is added potassium carbonate (2.0 eq.).

-

Dibutylamine (1.2 eq.) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the remaining chloro substituent and the pyridine nitrogen. The C2-chloro group can undergo further nucleophilic substitution under more forcing conditions or through metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2-position, making this compound a valuable intermediate for creating libraries of disubstituted pyridines.

The pyridine nitrogen can act as a Lewis base, coordinating to metal centers or undergoing protonation. This property is crucial for its potential role in biological systems, where it could interact with metalloenzymes or receptors.

While no specific signaling pathways involving this compound have been described, its structural similarity to other 2-aminopyridine derivatives suggests potential interactions with various biological targets. For instance, substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and ligands for various receptors. A hypothetical workflow for screening its biological activity is presented below.

Caption: A workflow for investigating biological activity.

Spectroscopic Data (Predicted)

| Data Type | Predicted Features |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 6.0-8.0 ppm). The aliphatic protons of the butyl chains would appear in the upfield region (δ 0.8-3.5 ppm), showing characteristic splitting patterns (triplets for methyl groups, multiplets for methylene groups). |

| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon bearing the chlorine atom would be shifted downfield. The aliphatic carbons of the butyl groups would appear in the upfield region (δ 10-60 ppm). |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) at m/z 240, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of butyl groups. |

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. Its preparation via nucleophilic aromatic substitution on 2,4-dichloropyridine is a feasible approach. The presence of a reactive chlorine atom allows for diverse downstream chemical modifications, paving the way for the creation of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its physical and chemical properties and to explore its biological activity.

References

An In-depth Technical Guide to the Synthesis of N,N-dibutyl-2-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N,N-dibutyl-2-chloropyridin-4-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The synthesis involves a two-stage process: the preparation of the key intermediate, 4-amino-2-chloropyridine, followed by the N,N-dibutylation of this intermediate. This document details the established synthetic routes, experimental protocols, and quantitative data to support research and development activities.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step sequence. First, the precursor 4-amino-2-chloropyridine is synthesized. Two main industrial methods exist for this precursor: one commencing with 2-chloropyridine and the other with isonicotinic acid. Following the successful synthesis of 4-amino-2-chloropyridine, the final product is obtained through an N,N-dibutylation reaction.

Step 1: Synthesis of 4-amino-2-chloropyridine

Two principal pathways are recognized for the industrial production of 4-amino-2-chloropyridine.

Pathway 1: From 2-Chloropyridine

This common and economical method utilizes readily available 2-chloropyridine as the starting material. The process involves the N-oxidation of 2-chloropyridine, followed by nitration and subsequent reduction of the nitro group to an amino group.

Pathway 2: From Isonicotinic Acid

An alternative route begins with the more affordable isonicotinic acid. This pathway involves N-oxidation, amination to form the amide, chlorination, and finally a Hofmann degradation to yield the desired aminopyridine.

Step 2: N,N-dibutylation of 4-amino-2-chloropyridine

The final step involves the alkylation of the amino group of 4-amino-2-chloropyridine with butyl groups. This is typically achieved by reacting 4-amino-2-chloropyridine with a suitable butylating agent, such as butyl bromide, in the presence of a base.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of 4-amino-2-chloropyridine.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Reduction of 2-chloro-4-nitropyridine-N-oxide | 2-chloro-4-nitropyridine-N-oxide | 4-amino-2-chloropyridine | 91.3% |

Experimental Protocols

Synthesis of 4-amino-2-chloropyridine from 2-chloro-4-nitropyridine-N-oxide

This protocol is adapted from a patented procedure.

Materials:

-

2-chloro-4-nitropyridine-N-oxide (0.2 mol)

-

Iron powder (0.7 mol)

-

Glacial acetic acid (250 mL)

-

50 wt.% aqueous sodium hydroxide solution

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene

-

Cyclohexane

Procedure:

-

To a reaction vessel, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).

-

Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to a temperature at or below 25 °C.

-

Adjust the pH of the mixture to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 500 mL).

-

Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to obtain the target product, 2-chloro-4-aminopyridine.

Synthesis of this compound (General Procedure)

While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N,N-dialkylation of an aminopyridine can be proposed based on standard organic chemistry principles.

Materials:

-

4-amino-2-chloropyridine

-

Butyl bromide (at least 2 equivalents)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine in the chosen anhydrous solvent.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

-

Stir the mixture for a period to allow for the deprotonation of the amino group.

-

Add butyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

-

Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.

Disclaimer: This technical guide is intended for informational purposes for qualified researchers and scientists. The experimental protocols provided are based on published literature and general chemical principles. All chemical syntheses should be carried out in a well-equipped laboratory, with appropriate safety precautions, and by trained personnel. It is the responsibility of the user to verify the procedures and assess the hazards associated with the chemicals and reactions described.

Technical Guide: N,N-dibutyl-2-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, N,N-dibutyl-2-chloropyridin-4-amine, is not a widely cataloged substance with a dedicated CAS number in major chemical databases. This guide, therefore, focuses on the synthesis of this compound from its readily available precursor, 4-Amino-2-chloropyridine (CAS: 14432-12-3). The experimental protocols provided are proposed methodologies based on established chemical principles for N-alkylation of aminopyridines.

Introduction

This compound is a dialkylated derivative of 4-Amino-2-chloropyridine. While specific data for the N,N-dibutyl derivative is scarce, its synthesis can be achieved through standard organic chemistry transformations. This document provides a technical overview of the starting material and proposes two primary synthetic routes for obtaining the target compound: direct N-alkylation and reductive amination. These methods are presented with detailed hypothetical experimental protocols to guide researchers in the laboratory synthesis of this and similar compounds.

Physicochemical Data

Quantitative data for the starting material is summarized below, along with predicted data for the final product.

Table 1: Physicochemical Properties of 4-Amino-2-chloropyridine

| Property | Value | Citations |

| CAS Number | 14432-12-3 | [1][2] |

| Molecular Formula | C₅H₅ClN₂ | [1][2] |

| Molecular Weight | 128.56 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 90-94 °C | [3] |

| Boiling Point | 153 °C at 5 mmHg | [4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and acetone. | [1][3] |

| pKa | 4.73 ± 0.30 (Predicted) | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value |

| CAS Number | Not available |

| Molecular Formula | C₁₃H₂₁ClN₂ |

| Molecular Weight | 240.77 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Proposed Synthetic Routes and Experimental Protocols

Two plausible methods for the synthesis of this compound are detailed below.

Route 1: Direct N-Alkylation

This approach involves the direct alkylation of the amino group of 4-Amino-2-chloropyridine with a suitable butylating agent, such as 1-bromobutane, in the presence of a base to neutralize the hydrobromic acid byproduct.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (1.0 eq.).

-

Solvent and Base: Add a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 2.5 eq.).

-

Addition of Alkylating Agent: While stirring the suspension under a nitrogen atmosphere, add 1-bromobutane (2.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for the direct N-alkylation of 4-Amino-2-chloropyridine.

Route 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction that first involves the formation of an enamine or iminium ion from the reaction of 4-Amino-2-chloropyridine with butyraldehyde. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N,N-dibutylated product. This method can offer higher selectivity and milder reaction conditions.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-chloropyridine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

-

Aldehyde Addition: Add butyraldehyde (2.2 eq.) to the solution.

-

Formation of Intermediate: If necessary, a catalytic amount of acetic acid can be added to facilitate the formation of the enamine/iminium intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq.) portion-wise to the reaction mixture.[7]

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane) and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Amino-2-chloropyridine [webbook.nist.gov]

- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of N,N-dibutyl-2-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of N,N-dibutyl-2-chloropyridin-4-amine. Due to the limited availability of public domain experimental data for this specific compound, this document leverages data from its precursor, 2-chloro-4-aminopyridine, and established synthetic methodologies to present a detailed and scientifically grounded resource. This guide is intended to support research and development efforts in medicinal chemistry and drug discovery by providing key structural information, a plausible synthetic protocol, and context for its potential biological activities.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1][2] Modifications of the amino group and substitutions on the pyridine ring can lead to compounds with a wide range of pharmacological properties, including phosphodiesterase-4 (PDE4) inhibition and potential applications in the treatment of neurodegenerative disorders.[1][3] this compound is a derivative of 4-aminopyridine, characterized by the presence of two butyl chains on the amino group and a chlorine atom at the 2-position of the pyridine ring. This guide provides a detailed examination of its molecular structure and a proposed synthetic route.

Molecular Structure and Properties

The molecular structure of this compound is defined by a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a dibutylamino group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1602008-01-4[4] |

| Molecular Formula | C₁₃H₂₁ClN₂[4] |

| Molecular Weight | 240.77 g/mol [4] |

| SMILES | ClC1=NC=CC(N(CCCC)CCCC)=C1[4] |

Physicochemical Properties (Predicted)

| Property | Value |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Exact Mass | 240.144426 |

| Topological Polar Surface Area | 16.1 Ų |

| Heavy Atom Count | 16 |

Note: These properties are computationally predicted and have not been experimentally verified.

Spectroscopic Data (Hypothetical)

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals in the aromatic region corresponding to the pyridine ring protons. - Multiple signals in the aliphatic region corresponding to the two butyl chains, likely showing characteristic triplet and multiplet patterns for the CH₃ and CH₂ groups. |

| ¹³C NMR | - Signals in the aromatic region for the carbon atoms of the pyridine ring. - Signals in the aliphatic region for the carbons of the butyl chains. |

| IR Spectroscopy | - C-Cl stretching vibrations. - C-N stretching vibrations. - Aromatic C-H and C=C stretching vibrations. - Aliphatic C-H stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of butyl groups and other fragments. |

Synthesis

A plausible synthetic route for this compound involves the N-alkylation of 2-chloro-4-aminopyridine. Several methods for the N-alkylation of aminopyridines have been reported in the literature.[5][6] A general protocol is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via N-alkylation of 2-chloro-4-aminopyridine.

Materials:

-

2-chloro-4-aminopyridine

-

1-Bromobutane (2.2 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) or Potassium Carbonate (K₂CO₃, 3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 equivalent) and anhydrous DMF (or THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. If using potassium carbonate, it can be added directly with the starting material.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, compounds with a substituted 4-aminopyridine scaffold have shown activity as inhibitors of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses and other cellular processes.

Generalized PDE4 Inhibition Signaling Pathway

Caption: Generalized signaling pathway of PDE4 inhibition.

Conclusion

This compound is a substituted aminopyridine with potential for further investigation in medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, including key identifiers and predicted physicochemical properties. A detailed, albeit hypothetical, experimental protocol for its synthesis via N-alkylation of 2-chloro-4-aminopyridine has been presented, along with a workflow diagram. Furthermore, the potential biological relevance of this compound has been contextualized through the known activities of related 4-aminopyridine derivatives as PDE4 inhibitors. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for drug discovery and development.

References

- 1. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1602008-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of N,N-dibutyl-2-chloropyridin-4-amine

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for N,N-dibutyl-2-chloropyridin-4-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from analogous compounds to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | H-6 (Pyridine) |

| ~6.5 | Doublet of Doublets | 1H | H-5 (Pyridine) |

| ~6.4 | Doublet | 1H | H-3 (Pyridine) |

| ~3.4 | Triplet | 4H | N-(CH₂)₂- |

| ~1.6 | Multiplet | 4H | N-CH₂-CH₂- |

| ~1.4 | Multiplet | 4H | -CH₂-CH₃ |

| ~0.9 | Triplet | 6H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-4 (Pyridine) |

| ~152 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~108 | C-5 (Pyridine) |

| ~106 | C-3 (Pyridine) |

| ~51 | N-(CH₂)₂- |

| ~30 | N-CH₂-CH₂- |

| ~20 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Solvent: CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2860 | Strong | C-H stretch (alkyl) |

| ~1600 | Strong | C=C/C=N stretch (pyridine ring) |

| ~1550 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1460 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~1250 | Strong | C-N stretch (aromatic amine) |

| ~1050 | Medium | C-Cl stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 240/242 | 100 / 33 | [M]⁺ / [M+2]⁺ (presence of Cl) |

| 197/199 | High | [M - C₃H₇]⁺ |

| 183/185 | High | [M - C₄H₉]⁺ |

| 155/157 | Medium | [M - C₆H₁₃]⁺ |

| 141/143 | Medium | [M - C₇H₁₅]⁺ |

Ionization method: Electron Ionization (EI).

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a detailed methodology for the synthesis of this compound via nucleophilic aromatic substitution.

Reaction Scheme:

Materials:

-

2,4-Dichloropyridine

-

Dibutylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

-

Addition of Reagent: While stirring, add dibutylamine (1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthetic workflow for this compound.

Determining the Solubility of N,N-dibutyl-2-chloropyridin-4-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of N,N-dibutyl-2-chloropyridin-4-amine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary experimental protocols and predictive context to enable researchers to generate and interpret this critical data.

Introduction

This compound belongs to the substituted aminopyridine class of compounds. These molecules are significant scaffolds in pharmaceutical and agrochemical research. Solubility is a fundamental physicochemical property that is critical in drug development for formulation, and in process chemistry for reaction solvent selection, purification, and crystallization. Understanding the solubility of this compound in a range of organic solvents is therefore a crucial step in its development and application.

Physicochemical Properties of the Parent Compound: 4-Amino-2-chloropyridine

To provide a baseline for understanding the solubility characteristics of the target compound, the properties of the parent molecule, 4-amino-2-chloropyridine, are presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1][2] |

| Molecular Weight | 128.56 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | 153 °C | [1] |

| Water Solubility | Sparingly soluble | [1] |

| Organic Solvent Solubility | Readily soluble in ethanol, methanol, and acetone | [1] |

Predicted Solubility Profile of this compound

The addition of two butyl groups to the amino nitrogen of 4-amino-2-chloropyridine is expected to significantly alter its solubility profile. The increased aliphatic character will likely decrease its solubility in polar protic solvents like water and methanol, while increasing its solubility in non-polar and less polar solvents such as hexanes, toluene, and diethyl ether. The presence of the polar pyridine ring and the chloro-substituent will likely ensure some solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

Quantitative Solubility Data

As quantitative data is not available, the following table is provided as a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Non-Polar Solvents | ||||

| Hexane | 1.88 | |||

| Toluene | 2.38 | |||

| Diethyl Ether | 4.34 | |||

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | 6.02 | |||

| Tetrahydrofuran (THF) | 7.58 | |||

| Dichloromethane (DCM) | 9.08 | |||

| Acetone | 20.7 | |||

| Acetonitrile | 37.5 | |||

| Dimethylformamide (DMF) | 36.7 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Polar Protic Solvents | ||||

| 1-Butanol | 17.8 | |||

| Isopropanol | 19.9 | |||

| Ethanol | 24.6 | |||

| Methanol | 32.7 | |||

| Water | 80.1 |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid present at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculate the mass of the dissolved solid and determine the solubility in g/L.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Synthesis of 4-Amino-2-chloropyridine

The synthesis of the parent compound, 4-amino-2-chloropyridine, often serves as a precursor to N-substituted derivatives. A common synthetic route starts from 2-chloropyridine.

Caption: Synthetic route to 4-amino-2-chloropyridine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for experimentally determining the solubility of a compound.

Caption: Workflow for solubility determination.

Safety Precautions

Working with pyridine derivatives requires adherence to strict safety protocols.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of any dust or vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[3]

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[3] Keep the container tightly closed.

-

Spills: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of the waste in a sealed container.

-

First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This guide provides a comprehensive framework for researchers to determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and safety guidelines, scientists and drug development professionals can generate the critical data needed to advance their research and development activities with this compound. The provided context on the parent compound and the structured approach to data collection will aid in the systematic evaluation of its solubility profile.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of Chlorinated Pyridine Compounds

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for chlorinated pyridine compounds. Given their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, a thorough understanding of their hazardous properties is essential for ensuring laboratory safety.[1][2] Chlorinated pyridines can present significant health risks, including toxicity upon ingestion, inhalation, or skin contact.[3][4][5] Adherence to the safety measures outlined in this document is crucial for minimizing exposure and mitigating risks.

Hazard Identification and Health Effects

Chlorinated pyridine compounds are recognized for their potential toxicity. The introduction of chlorine atoms to the pyridine ring can significantly alter its biological activity and toxicological profile.

General Health Hazards:

-

Irritation: Most pyridine derivatives, including chlorinated ones, can cause local irritation upon contact with skin, mucous membranes, and the cornea.[3] Direct contact can lead to skin irritation, photosensitization, and contact dermatitis.[6] Symptoms of exposure to compounds like 3-(chloromethyl)pyridine hydrochloride include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[7]

-

Toxicity via Multiple Routes: These compounds are often toxic if inhaled, swallowed, or absorbed through the skin.[4][5][7] For example, 2-chloropyridine can be absorbed through the skin, and breathing its vapors can irritate the nose and throat.[8]

-

Systemic Effects: The primary target organ for toxicity is often the liver, with exposures potentially causing conditions ranging from fatty degeneration to hemorrhagic necrosis.[2][3] The kidneys can also be affected.[2] Overexposure may lead to symptoms such as headache, dizziness, nausea, and respiratory irritation.[1][9][10]

Specific Compound Hazards:

-

2-Chloropyridine: Classified as a poisonous material by the U.S. Department of Transportation (DOT #2822).[3] It is reported to be irritating and toxic by ingestion.[3] The pathology from exposure is similar to that of pyridine, with the liver being the primary target organ.[3]

-

3-Chloropyridine: Considered toxic by inhalation, in contact with skin, and if swallowed.[4]

-

Pentachloropyridine: Part of a category of chlorinated pyridines with aggregated production/import volumes in the U.S. between 14 and 90 million pounds in 2005, primarily used as intermediates in pesticide manufacturing.[11]

Quantitative Toxicity Data

The following table summarizes acute toxicity data for select chlorinated pyridine compounds. This data is critical for risk assessment in a laboratory setting.

| Compound | Test Species | Route of Administration | LD50 Value | Citation |

| 2-Chloropyridine | Mouse | Oral | 110 mg/kg | [3] |

| Mouse | Intraperitoneal | 130 mg/kg | [2][3] | |

| Rabbit | Dermal | 48 mg/kg or 64 mg/kg | [2][3][5] | |

| Rabbit | Intraperitoneal | 64 mg/kg or 48 mg/kg | [2][3] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

-

Chemical Fume Hood: Always handle chlorinated pyridine compounds within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of volatile fumes.[1][12]

-

Ventilation: The laboratory must be well-ventilated.[1][4] Facilities should be designed to keep airborne concentrations low.[4][13]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within ten seconds or fifty feet of the work area.[4][12]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[4][13] A face shield may be required when there is a significant splash hazard.[14]

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[4][13] Butyl rubber gloves are recommended for pyridine.[12] Nitrile gloves are also frequently suggested but may offer less resistance; always consult the manufacturer's compatibility chart.[1][9][12][15]

-

Protective Clothing: A fully-buttoned lab coat and appropriate protective clothing are necessary to prevent skin contact.[4][12][13]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a respiratory protection program that meets OSHA standards (29 CFR 1910.134) must be implemented.[4][14] This requires medical clearance, fit testing, and training.[12]

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Experimental Protocols: Safe Handling and Storage

Strict adherence to established protocols is necessary when working with these materials.

Handling Procedures:

-

Preparation: Before beginning work, ensure all necessary engineering controls are active and all required PPE is correctly worn.[16] Clearly label all containers.[1][16]

-

Dispensing: Use spark-proof tools and proper grounding procedures to avoid static electricity discharge, especially as pyridine compounds can be flammable.[4][17]

-

Work Area: Conduct all manipulations in a designated area within a chemical fume hood.[12] Keep the sash at the lowest practical height.

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][18] Do not eat, drink, or smoke in the laboratory.[1][18] Remove and wash contaminated clothing before reuse.[4][18]

Storage Procedures:

-

Containers: Store in tightly closed, sealable, and compatible containers.[1][4][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[1][4][12]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., nitric, sulfuric acid).[4][8][12]

-

Ignition Sources: Store away from direct sunlight, heat, sparks, open flames, or any other source of ignition.[8][12]

Spill and Emergency Protocols

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup Protocol:

-

Small Spills (manageable within 10 minutes):

-

Alert personnel in the immediate area.

-

Wear, at a minimum, chemical safety goggles, appropriate gloves (e.g., butyl rubber), and a lab coat.[12] A respirator may be necessary depending on the spill size and substance volatility.[12]

-

Contain the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[9][12][19]

-

Use spark-proof tools to collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[4][19]

-

Clean the spill area with soap and water, and ensure adequate ventilation.[8][19]

-

-

Large Spills:

Caption: Emergency response workflow for a chemical spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately and seek medical attention.[12][18]

-

Skin Contact: Remove contaminated clothing and shoes.[12] Flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][12]

-

Eye Contact: Immediately flush eyes with large amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][12] Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting.[18] Seek immediate medical attention and follow the instructions on the Safety Data Sheet (SDS).[12]

Waste Disposal Protocol

All waste containing chlorinated pyridine compounds must be treated as hazardous waste.

-

Collection: Collect waste, including pure compounds, solutions, and contaminated cleanup materials, in a sealable, airtight, and compatible waste container.[12]

-

Labeling: Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[12] The label should clearly identify the contents.

-

Storage: Store waste containers away from incompatible materials, following the same storage guidelines as for the pure chemicals.[12]

-

Disposal: Follow your institution's and local regulations for hazardous waste disposal.[8][9] This typically involves submitting a chemical collection request to your Environmental Health & Safety department.[12] Never pour chlorinated pyridine waste down the drain.[9]

References

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Chloropyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. gov.uk [gov.uk]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 17. lobachemie.com [lobachemie.com]

- 18. thermofishersci.in [thermofishersci.in]

- 19. sdfine.com [sdfine.com]

The Discovery and Therapeutic Evolution of 4-Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP) and its derivatives represent a significant class of compounds that have transitioned from esoteric laboratory tools to clinically impactful therapeutics. Initially investigated for their ability to block potassium channels, these molecules have been pivotal in understanding nerve impulse propagation and have found a crucial niche in the symptomatic treatment of neurological disorders characterized by demyelination, most notably multiple sclerosis (MS). This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 4-aminopyridine derivatives. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

A Historical Overview: From Avicide to Advanced Therapeutics

The journey of 4-aminopyridine is a compelling narrative of scientific serendipity and targeted drug development. First synthesized in the early 20th century, its initial applications were far removed from medicine; it was recognized for its potent effects on the central nervous system and was even used as a bird poison.[1] The pharmacological potential of 4-AP began to be unveiled in the mid-20th century when its ability to antagonize the effects of neuromuscular blocking agents was discovered.

A pivotal moment in the history of 4-AP was the discovery of its ability to restore nerve impulse conduction in demyelinated nerve fibers.[2] This finding laid the groundwork for its investigation in demyelinating diseases. Early clinical studies in the 1980s and 1990s explored the use of immediate-release formulations of 4-AP in patients with multiple sclerosis, demonstrating modest improvements in motor function but also highlighting challenges with its narrow therapeutic window and side effects, such as dizziness and paresthesias.

The development of a sustained-release formulation, dalfampridine (brand name Ampyra®), marked a significant advancement. This formulation provided more stable plasma concentrations, improving the safety and efficacy profile. In 2010, the U.S. Food and Drug Administration (FDA) approved dalfampridine to improve walking in patients with multiple sclerosis, a landmark decision that validated the therapeutic potential of potassium channel blockade in this patient population.[1]

Mechanism of Action: Restoring Conduction in Demyelinated Axons

The primary mechanism of action of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[3] In healthy myelinated axons, these channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. However, in demyelinating conditions like multiple sclerosis, the loss of myelin exposes these potassium channels.

The exposure of Kv channels leads to an increased potassium efflux during the action potential, which can cause premature repolarization and ultimately lead to conduction block. By blocking these exposed potassium channels, 4-aminopyridine prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the nerve terminal. This enhanced depolarization helps to overcome the conduction block and restore the propagation of the nerve impulse along the demyelinated axon.[4][5]

Beyond its direct effect on axonal conduction, 4-AP has also been shown to enhance neurotransmitter release at synapses, which may contribute to its therapeutic effects.[6] The primary targets of 4-AP are the delayed rectifier type potassium channels, particularly those of the Kv1 family, such as Kv1.1 and Kv1.2.[3]

Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy and safety of 4-aminopyridine derivatives are intrinsically linked to their physicochemical and pharmacokinetic properties. 4-Aminopyridine itself is a small, water-soluble molecule that can cross the blood-brain barrier.[7] The development of derivatives has often focused on modifying these properties to improve potency, selectivity, and pharmacokinetic profiles.

| Compound | Molecular Weight ( g/mol ) | pKa | logP |

| 4-Aminopyridine | 94.11 | 9.11 | -0.76 |

| 3,4-Diaminopyridine | 109.13 | - | - |

| Nerispirdine | 202.26 | - | - |

| 3-methyl-4-aminopyridine | 108.14 | - | - |

| 3-methoxy-4-aminopyridine | 124.14 | - | - |

| Table 1: Physicochemical Properties of 4-Aminopyridine and Selected Derivatives.[7][8][9] |

The pharmacokinetic profile of dalfampridine, the extended-release formulation of 4-AP, is characterized by a slower rate of absorption and a lower peak plasma concentration compared to immediate-release formulations. This results in a more sustained therapeutic effect and a reduction in dose-related side effects.[10]

Key Experimental Protocols

Synthesis of 4-Aminopyridine Derivatives

This method provides a direct and efficient route to dalfampridine.[11][12]

Materials:

-

4-Cyanopyridine

-

Sodium hypochlorite solution

-

Sodium hydroxide

-

Water

-

Organic solvent (e.g., isopropanol, ethyl acetate)

Procedure:

-

In a reaction vessel, dissolve 4-cyanopyridine in water.

-

Add a solution of sodium hydroxide.

-

Slowly add sodium hypochlorite solution to the mixture while maintaining the temperature between 20-40°C.

-

Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Extract the product with an organic solvent such as isopropanol.

-

Concentrate the organic layer under reduced pressure to obtain crude dalfampridine.

-

Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure dalfampridine.

Electrophysiological Evaluation of Potassium Channel Blockade

Whole-cell patch-clamp recording is the gold standard for characterizing the effects of 4-AP derivatives on voltage-gated potassium channels.[13][14][15]

Materials:

-

Cell line expressing the target potassium channel (e.g., CHO cells transfected with Kv1.1)

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture cells expressing the target Kv channel on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette under positive pressure.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.

-

Record baseline currents.

-

Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Record the currents in the presence of the compound.

-

Analyze the data to determine the IC50 value for channel blockade.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for multiple sclerosis to evaluate the efficacy of potential therapeutics.[16][17][18][19][20]

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein peptide (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

4-AP derivative to be tested

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer PTX intraperitoneally.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Score the disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).

-

-

Drug Administration:

-

Begin administration of the 4-AP derivative or vehicle control at the onset of clinical signs or at a predetermined time point.

-

-

Motor Function Assessment (e.g., Rotarod Test):

-

Train the mice on the rotarod apparatus before EAE induction.

-

Test the motor coordination and balance of the mice at regular intervals after disease onset and treatment initiation.

-

Record the latency to fall from the rotating rod.

-

-

Data Analysis:

-

Compare the clinical scores and rotarod performance between the treated and control groups to determine the efficacy of the compound.

-

Quantitative Biological Activity

The potency of 4-aminopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific potassium channels. These values are crucial for structure-activity relationship (SAR) studies and for guiding the development of more potent and selective compounds.

| Compound | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.4 IC50 (µM) |

| 4-Aminopyridine | 170-242 | 230-399 | 399 |

| 3-hydroxy-4-aminopyridine | 7886 | 23652 | 23191 |

| 3-methyl-4-aminopyridine | ~37 (at 0 mV) | - | - |

| 3-methoxy-4-aminopyridine | ~310 (at 0 mV) | - | - |

| 3-trifluoromethyl-4-aminopyridine | ~690 (at 0 mV) | - | - |

| Table 2: IC50 Values of 4-Aminopyridine and Derivatives on Voltage-Gated Potassium Channels.[3][21][22][23] |

Clinical Development and Future Directions

The clinical development of dalfampridine has validated the therapeutic approach of potassium channel blockade for symptomatic treatment in MS. Clinical trials have consistently demonstrated that a subset of patients treated with dalfampridine experience a clinically meaningful improvement in walking speed, as measured by the Timed 25-Foot Walk (T25FW).[24][25][26][27]

Future research in this area is focused on several key aspects:

-

Development of more selective Kv channel blockers: Targeting specific Kv channel subtypes that are upregulated in demyelinated axons could lead to improved efficacy and a better safety profile.

-

Combination therapies: Investigating the use of 4-AP derivatives in combination with disease-modifying therapies for MS to provide both symptomatic relief and address the underlying disease process.

-

Exploration of new therapeutic indications: The mechanism of action of 4-AP derivatives suggests their potential utility in other neurological conditions involving axonal dysfunction, such as spinal cord injury and stroke.

-

Development of novel derivatives: Ongoing medicinal chemistry efforts aim to synthesize new 4-aminopyridine analogues with optimized pharmacokinetic and pharmacodynamic properties.[28]

Conclusion

The story of 4-aminopyridine and its derivatives is a testament to the power of translational research. From a compound with niche applications to a first-in-class therapeutic for a debilitating symptom of multiple sclerosis, its journey highlights the importance of understanding fundamental physiological mechanisms. The continued exploration of this chemical scaffold holds promise for the development of new and improved treatments for a range of neurological disorders, offering hope to patients and new avenues of investigation for scientists and clinicians. This guide provides a solid technical foundation for professionals engaged in this exciting and evolving field.

References

- 1. rsc.org [rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. selleckchem.com [selleckchem.com]

- 4. embopress.org [embopress.org]

- 5. vet.purdue.edu [vet.purdue.edu]

- 6. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. tandfonline.com [tandfonline.com]

- 11. US20110319628A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]

- 12. EP2394994A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. Patch Clamp Protocol [labome.com]

- 16. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [app.jove.com]

- 18. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Timed 25-Foot Walk | Semantic Scholar [semanticscholar.org]

- 25. Walking impairment in patients with multiple sclerosis – a new therapeutic approach and clinical potential of dalfampridine extended release tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Clinical Study Results - AMPYRA® (dalfampridine) [ampyra-hcp.com]

- 27. Timed 25-foot walk: direct evidence that improving 20% or greater is clinically meaningful in MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Understanding the electronic structure of these molecules is paramount for designing novel drug candidates and functional materials. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide details the common theoretical approaches used to study the electronic characteristics of substituted pyridines, using analogues like 2-amino-5-chloropyridine and 3-amino-4-(Boc-amino)pyridine as examples.

Theoretical Methodologies

The investigation of molecular electronic properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.

Computational Details

A typical computational protocol for analyzing substituted pyridines involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. Common levels of theory include B3LYP, a hybrid functional, combined with a basis set such as 6-311++G(d,p). This basis set is robust for capturing the electronic structure of organic molecules.

-

Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties.

The general workflow for such a theoretical investigation is illustrated below.

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Key Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.[1] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[1] A smaller gap suggests higher reactivity and lower stability.[1]

For substituted aminopyridines, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO distribution can vary depending on the nature and position of the substituents.

Table 1: Illustrative Frontier Orbital Energies and Related Properties for Aminopyridine Analogs

| Parameter | 2-Amino-5-chloropyridine | 3-amino-4-(Boc-amino)pyridine |

| HOMO Energy (eV) | -6.070[2] | -6.23 |

| LUMO Energy (eV) | -0.037[2] | -1.21 |

| HOMO-LUMO Gap (eV) | 6.033 | 5.02 |

| Ionization Potential (I) | 6.070 | 6.23 |

| Electron Affinity (A) | 0.037 | 1.21 |

| Global Hardness (η) | 3.017 | 2.51 |

| Global Softness (S) | 0.331 | 0.398 |

| Electronegativity (χ) | 3.054 | 3.72 |

| Chemical Potential (μ) | -3.054 | -3.72 |

| Electrophilicity Index (ω) | 1.545 | 2.77 |

Note: The values for 3-amino-4-(Boc-amino)pyridine are derived from a study using the B3LYP/6-31+G(d,p) level of theory. The values for 2-Amino-5-chloropyridine were calculated using the B3LYP method with the 6-311++g(2d,2p) basis set.[2]

The relationship between these quantum chemical parameters can be visualized as follows:

Caption: Interrelation of key quantum chemical descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[3] It allows for the study of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.[3] For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring can be quantified.

Conclusion

While specific theoretical data for this compound is not currently published, the established computational methodologies provide a robust framework for its investigation. Based on studies of analogous compounds, it is anticipated that this compound possesses a significant dipole moment and is chemically reactive, with the electronic properties being tunable by the interplay of the electron-donating dibutylamino group and the electron-withdrawing chloro substituent. Such theoretical insights are invaluable for the rational design of novel molecules with desired electronic and pharmacological properties.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-4-(dialkylamino)pyridines in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 2-chloro-4-(dialkylamino)pyridines, a class of compounds with significant applications in organic synthesis. Due to the limited specific literature on N,N-dibutyl-2-chloropyridin-4-amine, this document will focus on the well-documented reactivity of its core structure, 4-amino-2-chloropyridine, and related 4-(dialkylamino)pyridine derivatives. These compounds are versatile intermediates and catalysts, primarily functioning through nucleophilic aromatic substitution, as nucleophilic catalysts, and as substrates in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of a good leaving group, such as chlorine, at the 2- or 4-positions, which are activated by the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr). In 2-chloro-4-(dialkylamino)pyridines, the chlorine atom at the C2 position serves as a leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. The electron-donating amino or dialkylamino group at the 4-position can modulate the reactivity of the ring towards nucleophilic attack.

A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies employed in the biological activity screening of novel aminopyridine compounds. Aminopyridines, a class of heterocyclic compounds, are recognized for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. This document details the experimental protocols, data interpretation, and workflow for identifying and characterizing promising aminopyridine-based drug candidates.

Introduction to Aminopyridine Compounds

Aminopyridines are derivatives of pyridine and exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] Their unique structural properties allow for interactions with a wide range of enzymes and receptors, leading to a vast array of biological and pharmacological effects.[2] The primary and most well-documented mechanism of action for many aminopyridines is the dose-dependent blockade of voltage-gated potassium channels (Kv channels).[2][3] This activity leads to the prolongation of action potentials, which can enhance neurotransmitter release and improve nerve impulse conduction.[4][5] This mechanism underpins the clinical use of approved drugs like dalfampridine (4-aminopyridine) for improving walking in multiple sclerosis patients and amifampridine (3,4-diaminopyridine) for Lambert-Eaton myasthenic syndrome.[3] Beyond their effects on Kv channels, novel aminopyridine derivatives are being explored for a multitude of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[2][6][7]

Key Biological Activities and Therapeutic Targets

The versatility of the aminopyridine scaffold has led to the exploration of its derivatives against a wide array of biological targets. A systematic screening approach is crucial to identify and optimize compounds for specific therapeutic indications.

-

Neurological Disorders: The primary therapeutic area for aminopyridines is neurological diseases, owing to their ability to modulate neuronal excitability.[3] The blockade of Kv channels in demyelinated axons by compounds like 4-aminopyridine helps restore action potential conduction.[4][8] This has been shown to improve motor function, vision, and reduce fatigue in multiple sclerosis (MS) patients.[2][9]

-

Oncology: Several studies have investigated the anticancer potential of aminopyridine derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, melanoma, and ovarian cancer.[6][10] The mechanisms are varied and can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

-

Antimicrobial Activity: Aminopyridine derivatives have also been screened for their activity against a range of pathogens. Studies have demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[11][12] Some derivatives have also shown promise as antifungal and antitrypanosomal agents.[2][13]

-

Anti-inflammatory Effects: Certain aminopyridine complexes have demonstrated anti-inflammatory properties, for instance, through the inhibition of enzymes like 5-lipoxygenase (5-LOX).[2]

-

Enzyme Inhibition: The aminopyridine scaffold is a valuable pharmacophore for designing enzyme inhibitors. Derivatives have been developed as inhibitors of α-glucosidase, BACE1 (β-secretase 1), and various kinases, highlighting their potential in metabolic disorders and Alzheimer's disease.[2][14]

A Systematic Screening Cascade for Novel Aminopyridine Compounds

A hierarchical and systematic screening process is essential for the efficient identification and development of novel aminopyridine drug candidates. This cascade typically progresses from high-throughput primary screens to more detailed in vitro and in vivo characterization.

Caption: A general workflow for the biological activity screening of novel aminopyridine compounds.

Data Presentation: Biological Activities of Novel Aminopyridine Derivatives

The following tables summarize quantitative data from various screening studies on novel aminopyridine compounds.

Table 1: Anticancer Activity of Aminopyridine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 18 | MCF-7 (Breast) | Cytotoxicity | 14.81 ± 0.20 | [6] |

| Compound 11 | MCF-7 (Breast) | Cytotoxicity | 20.47 ± 0.10 | [6] |

| Compound 12 | HT-29 (Colon) | Cytotoxicity | 4.15 ± 2.93 | [6] |

| S3c | A2780 (Ovarian) | Cytotoxicity | 15.57 | [10] |

| S3c | A2780CISR (Cisplatin-Resistant Ovarian) | Cytotoxicity | 11.52 | [10] |